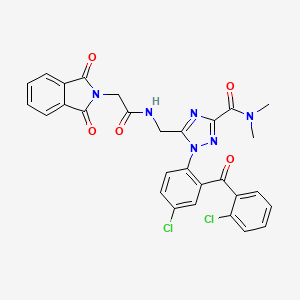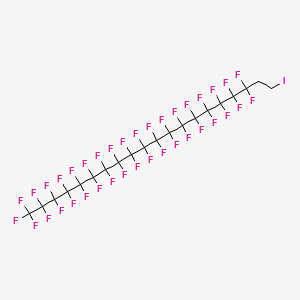
1-Fluoro-6-nitrohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-6-nitrohexane is an organic compound with the molecular formula C6H12FNO2 It is characterized by the presence of a fluorine atom attached to the first carbon and a nitro group attached to the sixth carbon of a hexane chain
Méthodes De Préparation
The synthesis of 1-Fluoro-6-nitrohexane typically involves the reaction of hexyl fluoride with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the substitution of a hydrogen atom with a nitro group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Fluoro-6-nitrohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide for substitution, hydrogen gas with palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed from these reactions include 1-amino-6-fluorohexane and various oxidized derivatives.
Applications De Recherche Scientifique
1-Fluoro-6-nitrohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its nitro and fluoro functional groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-6-nitrohexane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
1-Fluoro-6-nitrohexane can be compared with other similar compounds such as 1-chloro-6-nitrohexane and 1-bromo-6-nitrohexane. These compounds share similar structural features but differ in their halogen atoms. The presence of fluorine in this compound imparts unique properties such as increased stability and reactivity compared to its chloro and bromo counterparts.
Propriétés
Numéro CAS |
408-08-2 |
|---|---|
Formule moléculaire |
C6H12FNO2 |
Poids moléculaire |
149.16 g/mol |
Nom IUPAC |
1-fluoro-6-nitrohexane |
InChI |
InChI=1S/C6H12FNO2/c7-5-3-1-2-4-6-8(9)10/h1-6H2 |
Clé InChI |
OQVYNPDNUMJKRL-UHFFFAOYSA-N |
SMILES canonique |
C(CCCF)CC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


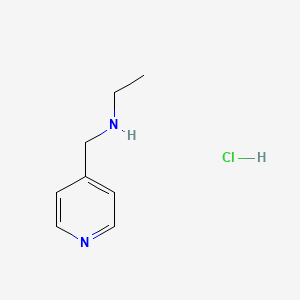
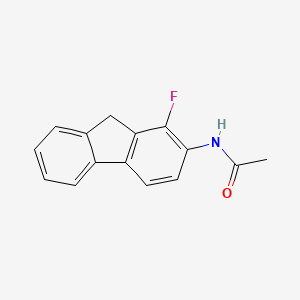
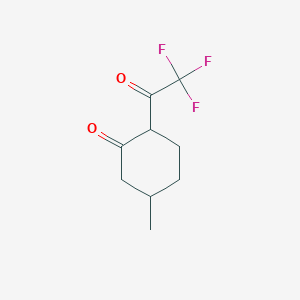
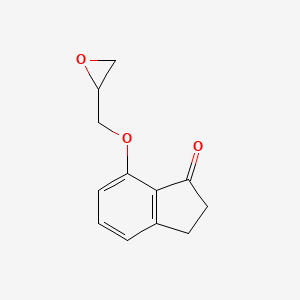


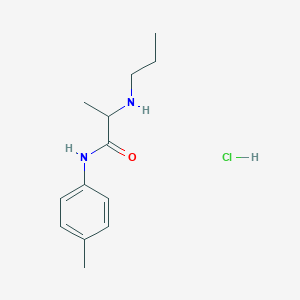
![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)


